molecular formula C22H25N3O5S B14955320 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B14955320
M. Wt: 443.5 g/mol
InChI Key: MIPDRZPCUMMJCT-UHFFFAOYSA-N
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Description

5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce sulfides or thiols.

Scientific Research Applications

5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like 5-methoxyindole and 1-methylindole share the indole core structure.

    Piperazine Derivatives: Compounds such as 1-(4-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine are structurally related due to the presence of the piperazine ring.

    Sulfonyl Derivatives: Compounds like 4-methoxybenzenesulfonamide and 4-methoxybenzenesulfonyl chloride share the sulfonyl group.

Uniqueness

The uniqueness of 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole lies in its combined structural features, which confer specific chemical and biological properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C22H25N3O5S/c1-29-18-3-6-20(7-4-18)31(27,28)25-13-11-23(12-14-25)22(26)16-24-10-9-17-15-19(30-2)5-8-21(17)24/h3-10,15H,11-14,16H2,1-2H3

InChI Key

MIPDRZPCUMMJCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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